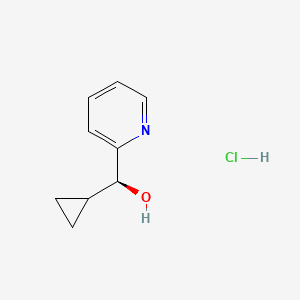

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Description

Structural Overview and Nomenclature

The structural architecture of this compound incorporates several distinctive molecular features that define its chemical and biological properties. The compound possesses the molecular formula C9H12ClNO with a molecular weight of 185.65 grams per mole, existing as a white crystalline solid under standard conditions. The stereochemical designation (S) indicates the absolute configuration at the chiral carbon center, which bears both the cyclopropyl and pyridin-2-yl substituents along with the hydroxyl group that forms the hydrochloride salt.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the systematic approach to naming complex organometallic structures. The InChI (International Chemical Identifier) code 1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1 provides a complete structural description that enables unambiguous identification of the compound across different chemical databases and literature sources. The corresponding InChI key SOKSZTMXNHLAQA-FVGYRXGTSA-N serves as a condensed identifier for computational and database applications.

The cyclopropyl moiety introduces significant ring strain into the molecular structure, with the three-membered ring adopting bond angles of approximately 60 degrees, substantially less than the tetrahedral angle of 109.5 degrees typical for sp3-hybridized carbon atoms. This geometric constraint imparts unique reactivity patterns to the cyclopropyl group, making it susceptible to ring-opening reactions under appropriate conditions while simultaneously conferring resistance to metabolic degradation in biological systems. The pyridin-2-yl substituent provides a heterocyclic aromatic system capable of participating in π-π stacking interactions and serving as a hydrogen bond acceptor through its nitrogen atom.

The hydroxyl group attached to the chiral carbon center represents the primary site for salt formation with hydrochloric acid, resulting in the hydrochloride salt that enhances the compound's water solubility and crystalline stability. This salt formation is crucial for pharmaceutical applications, as it enables the formulation of stable, bioavailable preparations while maintaining the integrity of the stereochemical center. The overall molecular architecture creates a compact, rigid structure with well-defined spatial relationships between functional groups, characteristics that are often associated with high biological activity and selectivity in pharmaceutical applications.

Historical Context in Organometallic Chemistry

The development of this compound must be understood within the broader historical context of organometallic chemistry, which began with the pioneering work of Edward Frankland in the mid-nineteenth century. Frankland's discovery of zinc alkyls on July 12, 1849, marked the beginning of systematic organometallic synthesis, establishing the foundation for all subsequent developments in the field. These early organometallic compounds, including "zincmethyl" and "zincethyl," represented the first successful attempts to create stable bonds between carbon atoms and metal centers, opening entirely new avenues for chemical synthesis and reactivity.

The historical progression from Frankland's simple zinc alkyls to complex stereochemically defined compounds like this compound illustrates the remarkable evolution of organometallic chemistry over the past century and a half. The period from 1760 to 1900 witnessed the discovery of the first organometallic complexes, including the first pi-complex in 1827 and Frankland's seminal work on zinc alkyl complexes in the 1850s. The subsequent era from 1900 to 1950 was marked by Victor Grignard's discovery of organomagnesium halides in 1900, which earned him the Nobel Prize in 1912 and established Grignard reagents as fundamental tools in organic synthesis.

The period from 1950 to 1960 represented a true "boom" in organometallic chemistry with the discovery of ferrocene in 1952, a seminal 18-electron complex that revolutionized understanding of metal-carbon bonding. This discovery initiated intense research into fluxional complexes and catalytic processes that ultimately enabled the development of sophisticated synthetic methodologies for creating complex organometallic structures. The advent of asymmetric organometallic catalysis, pioneered by researchers such as Kagan, Knowles, and Noyori, provided the tools necessary for the stereoselective synthesis of chiral compounds like this compound.

The cyclopropanation reactions that enable the formation of cyclopropyl-containing compounds represent a particularly important development in organometallic chemistry. These reactions, which generate cyclopropane rings through the use of highly reactive species such as carbenes, ylids, and carbanions, require sophisticated control of reaction conditions due to the high ring strain present in cyclopropane structures. The development of reliable cyclopropanation methodologies, including the Simmons-Smith reaction using iodomethylzinc iodide and various diazo compound-based approaches, has made possible the synthesis of complex cyclopropyl-containing pharmaceutical intermediates and active compounds.

| Historical Period | Key Developments | Representative Compounds | Impact on Modern Synthesis |

|---|---|---|---|

| 1849-1900 | Frankland's zinc alkyls, early organometallic discovery | Zincmethyl, zincethyl | Foundation of organometallic chemistry |

| 1900-1950 | Grignard reagents, catalytic developments | Organomagnesium halides | Standard synthetic tools |

| 1950-1960 | Ferrocene discovery, asymmetric catalysis | 18-electron complexes | Stereochemical control |

| 1960-Present | Advanced cyclopropanation, pharmaceutical applications | Cyclopropyl pharmaceuticals | Complex structure synthesis |

The contemporary synthesis of this compound benefits from over 150 years of accumulated knowledge in organometallic chemistry, incorporating advanced catalytic methodologies for both cyclopropyl ring formation and stereochemical control. Modern synthetic approaches often employ chiral catalysts or reagents to ensure the desired stereochemistry, reflecting the sophisticated level of control achievable through contemporary organometallic methods. The successful development of this compound demonstrates how historical foundations in organometallic chemistry continue to enable the creation of new pharmaceutical agents with increasingly complex structural requirements and demanding purity specifications.

Properties

IUPAC Name |

(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSZTMXNHLAQA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition to Pyridin-2-yl Aldehydes or Ketones

One common approach is the nucleophilic addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide) to a pyridin-2-yl aldehyde or ketone intermediate, followed by work-up and salt formation.

-

- Reaction in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature control at 0 °C to room temperature to maintain stereochemical integrity.

- Quenching with aqueous acid to form the hydrochloride salt.

-

- Extraction with organic solvents (e.g., diethyl ether, ethyl acetate).

- Washing organic phases with water and drying over magnesium sulfate.

- Concentration under reduced pressure.

- Isolation by precipitation or crystallization as the hydrochloride salt.

This method benefits from the availability of pyridin-2-yl aldehydes and the relative ease of organometallic additions, allowing for good stereocontrol when chiral auxiliaries or catalysts are employed.

Use of Chiral Epoxides and Ring-Opening Reactions

Another route involves the reaction of chiral epoxides bearing a cyclopropyl substituent with nucleophiles derived from pyridin-2-yl compounds:

- The reaction proceeds via nucleophilic attack on the epoxide ring, followed by rearrangement to yield cyclopropylcarbinol derivatives.

- The stereochemistry of the epoxide (e.g., (R)- or (S)-epichlorohydrin) influences the stereochemical outcome of the product.

- This method can achieve high enantiomeric excess (>90% ee) by choosing appropriate epoxide stereoisomers and reaction conditions.

Reductive Amination and Subsequent Cyclopropylation

Some synthetic routes employ reductive amination of pyridin-2-yl amines followed by cyclopropyl aldehyde addition and reductive amination to introduce the cyclopropyl group:

- Protection and deprotection steps (e.g., Troc or Boc groups) are used to control reactivity.

- Reductive amination is carried out with sodium triacetoxyborohydride or similar reducing agents.

- The final product is converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Representative Experimental Data and Yields

Scale-Up and Practical Considerations

- Large-scale syntheses have been reported with yields maintained above 70%, using one-pot or telescoped procedures to minimize purification steps.

- The use of mild bases (e.g., potassium carbonate) and controlled temperature profiles improves stereoselectivity and reduces side reactions.

- Work-up procedures favor simple filtration and crystallization to avoid chromatographic purification, enhancing scalability.

- The hydrochloride salt form improves compound stability and handling for downstream applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Organometallic addition | Cyclopropylmagnesium bromide, pyridin-2-yl aldehyde | Straightforward, good yields | Requires strict anhydrous conditions |

| Chiral epoxide ring-opening | (R)- or (S)-epichlorohydrin, nucleophiles | High enantioselectivity | Epoxide availability and cost |

| Reductive amination approach | Protected pyridin-2-yl amines, cyclopropanealdehyde | Versatile, allows functional group tolerance | Multi-step with protection/deprotection |

| One-pot telescoped synthesis | Combined steps with in situ transformations | Efficient, scalable | Requires careful optimization |

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, pyridin-2-yl aldehydes, and various substituted pyridine derivatives.

Scientific Research Applications

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: C₉H₁₂ClNO

- Molecular Weight : 201.65 g/mol

- CAS Number: 2364-72-9 (synonymous with "Diphenyl [2-(4-pyridyl)cyclopropyl]methanol hydrochloride") .

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the pyridinyl methanol backbone but differing in substituents, stereochemistry, and functional groups.

Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: The cyclopropyl group in the target compound introduces steric constraint and metabolic stability compared to bulkier diphenyl (in Diphenyl(pyridin-2-yl)methanol HCl) or flexible ethyl groups (in 1-Phenyl-1-(pyridin-2-yl)ethanol HCl) .

Stereochemical Influence :

- The S-configuration in the target compound contrasts with the R,S-configuration in the pyrrolidinyl analog, suggesting divergent binding modes in chiral environments (e.g., enzyme active sites) .

Molecular Weight and Solubility: The target compound’s lower molecular weight (201.65 g/mol) compared to Diphenyl(pyridin-2-yl)methanol HCl (297.78 g/mol) implies better membrane permeability but reduced lipophilicity .

Pharmacological Potential: While specific activity data are unavailable, the pyridinyl methanol core is common in bioactive molecules. For example, Cetylpyridinium Chloride (a quaternary ammonium analog) exhibits antimicrobial properties due to its pyridinium ring, highlighting the pharmacophore’s versatility .

Biological Activity

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a pyridine ring, which is further substituted with a hydroxymethyl group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- PDE10A Inhibition : Studies have indicated that this compound acts as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in the regulation of intracellular signaling pathways. Inhibition of PDE10A has therapeutic implications for neuropsychiatric disorders, including schizophrenia and Parkinson's disease .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Case Studies

- Neuropsychiatric Disorders : In a study evaluating the effects of PDE10A inhibitors on cognitive function, this compound demonstrated significant improvements in behavioral assessments in rodent models of schizophrenia. The compound's ability to enhance dopaminergic signaling was highlighted as a mechanism contributing to these effects .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that while the compound exhibited moderate activity against certain bacterial strains, further structural modifications could enhance its potency .

- Metabolic Stability Studies : Research aimed at improving the pharmacokinetic profile of GPR88 agonists included this compound as a reference compound. The findings suggested that modifications to the alkoxy group could enhance metabolic stability without compromising biological activity .

Q & A

Q. Solubility :

- Shake-flask method : Saturate the compound in buffers (pH 1–10) at 25°C, followed by HPLC quantification.

- Thermodynamic solubility : Use differential scanning calorimetry (DSC) to measure melting point depression.

Q. Stability :

- Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products.

Note: Existing safety data sheets lack solubility/stability data, necessitating empirical determination .

Advanced: How can environmental hazards be mitigated during disposal of this compound?

- Waste classification : Classify as environmentally hazardous (UN3077, WGK 2 in Germany) .

- Neutralization : Treat aqueous waste with activated charcoal (1 g/L) and filter.

- Regulatory compliance : Follow EPA guidelines for organic hydrochloride salts (40 CFR Part 261).

Basic: What spectroscopic techniques are critical for impurity profiling?

- LC-MS/MS : Identify trace impurities (e.g., cyclopropyl degradation byproducts) using a C18 column and electrospray ionization.

- IR spectroscopy : Detect functional groups (e.g., hydroxyl or pyridine stretches) to confirm structural integrity.

- Elemental analysis : Validate molecular formula (e.g., CHClNO) with ≤0.3% deviation.

Advanced: How can researchers resolve low enantiomeric excess in biocatalytic synthesis?

- Enzyme engineering : Use directed evolution (e.g., error-prone PCR) to enhance stereoselectivity of alcohol dehydrogenases.

- Co-factor recycling : Add glucose dehydrogenase (GDH) and NADP to sustain redox balance.

- In situ product removal : Immobilize enzymes on mesoporous silica to reduce product inhibition .

Basic: What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for powder weighing to avoid inhalation (per EC No. 1272/2008) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste.

Advanced: How can computational modeling aid in predicting metabolic pathways?

- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- QSAR models : Predict ADMET properties via MOE software to prioritize in vitro testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.